molecular formula C13H17N3O7S3 B12465934 8-hydroxy-N,N',N''-trimethylnaphthalene-1,3,6-trisulfonamide

8-hydroxy-N,N',N''-trimethylnaphthalene-1,3,6-trisulfonamide

Cat. No.: B12465934
M. Wt: 423.5 g/mol
InChI Key: RGJZPSDICVDSMA-UHFFFAOYSA-N
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Description

8-Hydroxy-N,N’,N’'-trimethylnaphthalene-1,3,6-trisulfonamide is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of hydroxyl and sulfonamide groups attached to a naphthalene ring, which imparts distinct reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-hydroxy-N,N’,N’'-trimethylnaphthalene-1,3,6-trisulfonamide typically involves multiple steps, starting with the functionalization of the naphthalene ring. Common synthetic routes include:

    Nitration and Reduction: The naphthalene ring is first nitrated to introduce nitro groups, which are then reduced to amines.

    Sulfonation: The amine groups are then sulfonated using sulfonating agents such as sulfur trioxide or chlorosulfonic acid.

    Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

    Methylation: Finally, the compound is methylated using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-N,N’,N’'-trimethylnaphthalene-1,3,6-trisulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The sulfonamide groups can be reduced to amines under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide or hydroxyl sites.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

8-Hydroxy-N,N’,N’'-trimethylnaphthalene-1,3,6-trisulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 8-hydroxy-N,N’,N’'-trimethylnaphthalene-1,3,6-trisulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and sulfonamide groups play crucial roles in binding to these targets, influencing their activity and function. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxy-N,N’,N’'-hexamethylpyrene-1,3,6-trisulfonamide: Similar structure but with a pyrene ring instead of naphthalene.

    8-Hydroxypyrene-1,3,6-tris(dimethylsulfonamide): Another related compound with a pyrene ring and similar functional groups.

Uniqueness

8-Hydroxy-N,N’,N’'-trimethylnaphthalene-1,3,6-trisulfonamide is unique due to its specific combination of functional groups and the naphthalene ring, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C13H17N3O7S3

Molecular Weight

423.5 g/mol

IUPAC Name

8-hydroxy-1-N,3-N,6-N-trimethylnaphthalene-1,3,6-trisulfonamide

InChI

InChI=1S/C13H17N3O7S3/c1-14-24(18,19)9-4-8-5-10(25(20,21)15-2)7-12(26(22,23)16-3)13(8)11(17)6-9/h4-7,14-17H,1-3H3

InChI Key

RGJZPSDICVDSMA-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC(=C2C(=C1)C=C(C=C2S(=O)(=O)NC)S(=O)(=O)NC)O

Origin of Product

United States

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